

Technical Deep Dive: Spiro[2.5]octane-6-carboxylic Acid

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Compound of Interest

Compound Name: Spiro[2.5]octane-6-carboxylic acid

CAS No.: 1086399-13-4

Cat. No.: B1396022

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Executive Summary

Spiro[2.5]octane-6-carboxylic acid (CAS: 1086399-13-4) represents a strategic scaffold in medicinal chemistry, offering a balance between lipophilicity and structural rigidity. Unlike flexible cyclohexyl analogs, the spiro[2.5]octane core introduces a high fraction of saturated carbon (

) while restricting conformational freedom. This guide details its structural properties, a validated synthetic route via Simmons-Smith cyclopropanation, and its application as a bioisostere for gem-dimethyl substituted cyclohexanes.

Physicochemical & Structural Profile

The molecule consists of a cyclopropane ring fused to a cyclohexane ring at a single carbon atom (C3 in IUPAC numbering for spiro[2.5]octane, though often numbered relative to the acid in medicinal chemistry contexts). The carboxylic acid at position 6 is distal ("para") to the spiro junction.

Key Properties Table

Property	Value / Description	Relevance
Formula		Low MW fragment (<200 Da) ideal for FBDD.
MW	154.21 g/mol	High ligand efficiency potential.
cLogP	-1.8 - 2.1 (Predicted)	Moderate lipophilicity; cyclopropane adds ~0.5 logP vs. H.
pKa	~4.78 (Predicted)	Typical aliphatic carboxylic acid; suitable for amide coupling.
TPSA	37.3 Å ²	High membrane permeability.
Geometry	Distorted Chair	Spiro fusion flattens the ring at C3; Acid prefers equatorial orientation.

Conformational Analysis

The spiro[2.5]octane system exhibits a preferred chair conformation in the cyclohexane ring. The cyclopropane moiety acts as a sterically demanding group (similar to a gem-dimethyl group) but introduces additional "Thorpe-Ingold" effects that can pre-organize the molecule for binding.

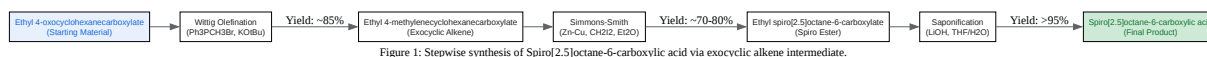
- Axial vs. Equatorial: The carboxylic acid at C6 generally prefers the equatorial position to minimize 1,3-diaxial interactions, although the energy barrier for ring flipping is modified by the spiro-fusion.
- Vector Alignment: The spiro-cyclopropane vector is orthogonal to the mean plane of the cyclohexane, creating a distinct 3D shape distinct from flat aromatic scaffolds.

Validated Synthetic Protocol

While various routes exist, the most robust, scalable method involves the Simmons-Smith cyclopropanation of an exocyclic alkene derived from a 4-substituted cyclohexanone. This

route avoids the regioselectivity issues of direct alkylation.

Reaction Pathway Diagram



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Step-by-Step Methodology

Step 1: Wittig Methylenation

Objective: Convert the C4 ketone to an exocyclic methylene group.

- Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu, 1.3 equiv), dry THF.
- Procedure:
 - Suspend phosphonium salt in dry THF at 0°C under
 - Add KOtBu portion-wise; stir 1h (solution turns yellow).
 - Add Ethyl 4-oxocyclohexanecarboxylate dropwise. Warm to RT and stir 4h.
 - Workup: Quench with sat.
 - , extract with hexane/EtOAc (removes
 -).
- Validation:

NMR shows disappearance of ketone signals and appearance of alkene protons at 4.65 ppm (s, 2H).

Step 2: Simmons-Smith Cyclopropanation

Objective: Stereospecific addition of methylene across the double bond.

- Reagents: Diiodomethane (CH_2I_2), Zinc-Copper couple (Zn-Cu) or Zn^0/Cu^0 , Diethyl ether (Et_2O).
- Procedure:
 - Safety Note: Organozinc reagents are pyrophoric. Use strictly anhydrous conditions.
 - Suspend Zn-Cu couple in Et_2O with a crystal of I_2 .
 - Add CH_2I_2 slowly at reflux to generate the carbenoid ($\text{CH}_2=\text{ZnCu}$).
 - Add the exocyclic alkene from Step 1 slowly. Reflux for 12–24h.
 - Workup: Quench cautiously with sat. NaHCO_3 . Extract with Et_2O . Wash organic layer with NaHCO_3 and brine.
- Validation: Disappearance of alkene protons. Appearance of high-field cyclopropane protons (δ 0.2–0.5 ppm).

Medicinal Chemistry Applications

Bioisosterism

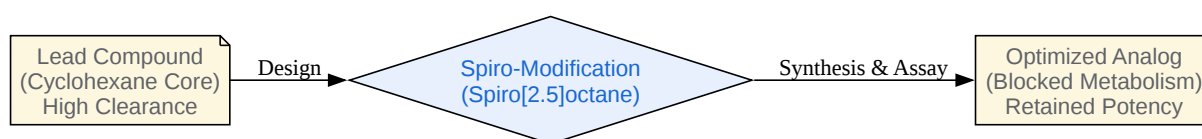
Spiro[2.5]octane is a validated bioisostere for:

- 4,4-Dimethylcyclohexane: The spiro ring mimics the steric bulk of the dimethyl group but prevents metabolic oxidation at the methyl carbons (a common clearance pathway).
- Cyclohexane: Increases lipophilicity and rigidity, reducing the entropic penalty upon binding to a protein pocket.

Case Study Logic

When a lead compound containing a cyclohexane ring suffers from rapid microsomal clearance (metabolic instability), replacing the ring with **spiro[2.5]octane-6-carboxylic acid** often:

- Blocks Metabolism: The cyclopropane ring is metabolically "harder" than open alkyl chains.
- Maintains Potency: The vector of the carboxylic acid remains unchanged relative to the scaffold core.



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Figure 2: Strategic application of the spiro scaffold in Lead Optimization.

References

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Sources

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